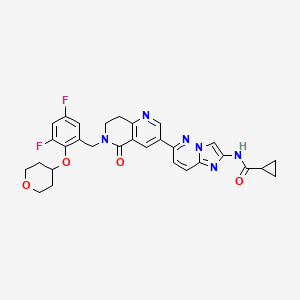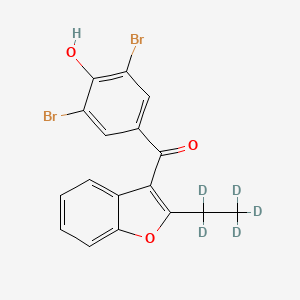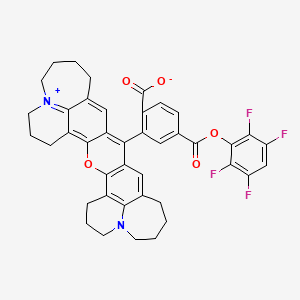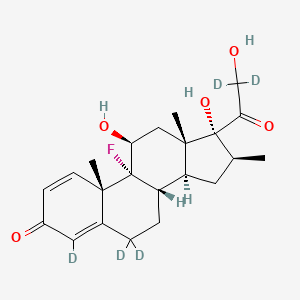![molecular formula C14H22N6O4 B12408110 (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. Nucleoside analogs are often used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the glycosylation of a purine base with a protected sugar derivative, followed by deprotection to yield the final product. The reaction conditions often require the use of strong acids or bases, and the presence of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of automated systems ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different analogs with varying biological activities.
Substitution: The amino groups on the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the purine ring.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is used to study nucleic acid interactions and enzyme mechanisms. Its ability to mimic natural nucleosides makes it a valuable tool in understanding DNA and RNA processes.
Medicine
In medicine, this compound is used in the development of antiviral and anticancer drugs. Its incorporation into nucleic acids can disrupt viral replication or cancer cell proliferation, making it a potent therapeutic agent.
Industry
In industry, this compound is used in the production of pharmaceuticals and as a research tool in drug development. Its versatility and effectiveness make it a valuable asset in various industrial applications.
作用機序
The mechanism of action of (2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis. The pathways involved often include the activation of cellular stress responses and apoptosis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral properties.
Uniqueness
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and functional groups. These features confer distinct biological activities and make it a valuable compound in scientific research and drug development.
特性
分子式 |
C14H22N6O4 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC名 |
(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O4/c1-18(2)11-8-12(17-14(16-11)19(3)4)20(6-15-8)13-10(23)9(22)7(5-21)24-13/h6-7,9-10,13,21-23H,5H2,1-4H3/t7-,9?,10+,13-/m1/s1 |
InChIキー |
YLVPKAFXNOVMJK-CXOKJZQJSA-N |
異性体SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O)N(C)C |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)






![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)




